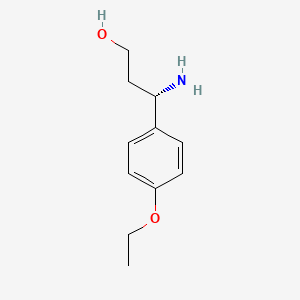
(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields. This compound features a piperidine ring substituted with a pyrrolidine moiety and a tert-butyl ester group. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to achieve high purity levels required for research and application.
化学反応の分析
Types of Reactions
(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine or pyrrolidine derivatives.
科学的研究の応用
(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-Tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-YL)piperidine-1-carboxylate: shares similarities with other piperidine and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application in various scientific fields.
特性
分子式 |
C16H28N2O4 |
|---|---|
分子量 |
312.40 g/mol |
IUPAC名 |
tert-butyl 4-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)17-10-7-12(8-11-17)18-9-5-6-13(18)14(19)21-4/h12-13H,5-11H2,1-4H3/t13-/m0/s1 |
InChIキー |
KVTGZILVAYPHHQ-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@H]2C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
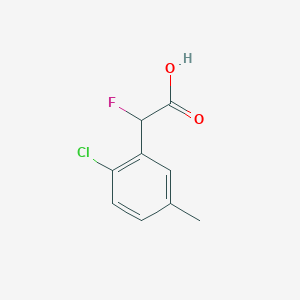
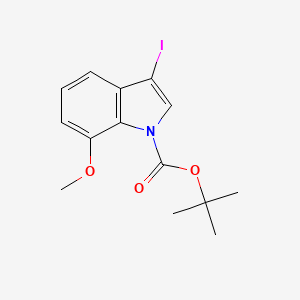
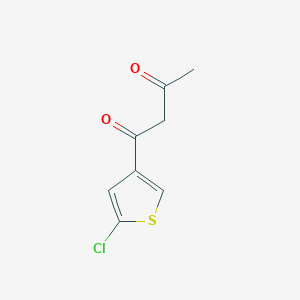
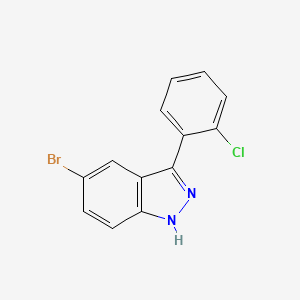
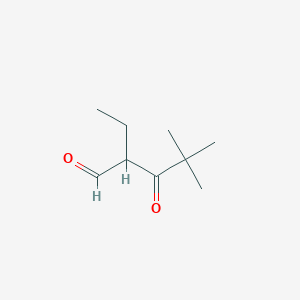
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
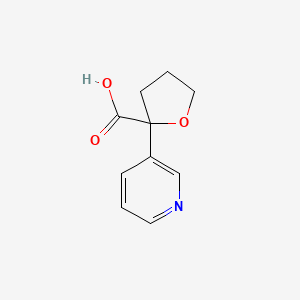
![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
